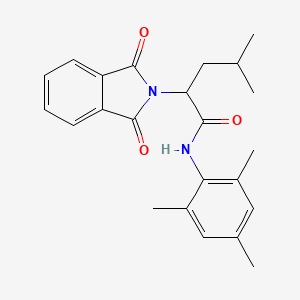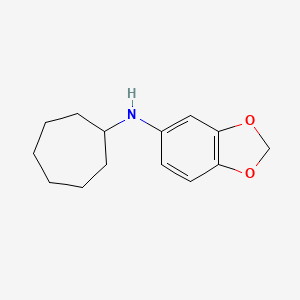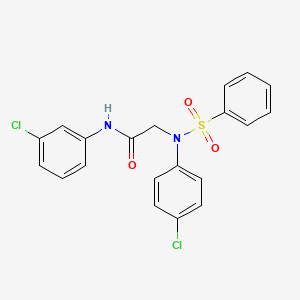![molecular formula C26H26Cl2N6O4 B5196575 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine], also known as DNPP, is a chemical compound that has been widely studied for its potential pharmacological applications. DNPP is a member of the piperazine family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] is not fully understood. However, studies have suggested that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] may exert its pharmacological effects through the inhibition of enzymes involved in DNA synthesis and repair, as well as the inhibition of viral replication. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has also been shown to modulate the activity of neurotransmitters, including serotonin and dopamine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] inhibits the activity of several enzymes involved in DNA synthesis and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. Additionally, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal models, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have antidepressant effects, which may be mediated through the modulation of neurotransmitter activity.
実験室実験の利点と制限
One advantage of using 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in lab experiments is its high purity and stability. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] can be synthesized with high yields and purity, which makes it an ideal compound for studying its pharmacological effects. However, one limitation of using 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in lab experiments is its potential toxicity. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. One area of research is the development of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] analogs with increased potency and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. Researchers could use a variety of techniques, including proteomics and genomics, to identify the molecular targets of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] and elucidate its mode of action. Additionally, researchers could explore the potential therapeutic applications of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in a variety of diseases, including cancer, viral infections, and depression.
合成法
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] can be synthesized through a multi-step reaction process. The first step involves the nitration of 1,3-dichlorobenzene to produce 1,3-dichloro-4,6-dinitrobenzene. The second step involves the reaction of 1,3-dichloro-4,6-dinitrobenzene with piperazine to produce 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. This synthesis method has been optimized to produce high yields of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] with high purity.
科学的研究の応用
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been studied for its potential pharmacological applications, including its use as an antitumor agent, antiviral agent, and antidepressant. In vitro studies have shown that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have antidepressant effects in animal models.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitrophenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N6O4/c27-19-5-1-3-7-21(19)29-9-13-31(14-10-29)23-17-24(26(34(37)38)18-25(23)33(35)36)32-15-11-30(12-16-32)22-8-4-2-6-20(22)28/h1-8,17-18H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXLGBFJIXCYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5196506.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)


![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
